Isoform Selectivity Profile: TG100-115 vs. Pan-PI3K Inhibitor TG100713
TG100-115 demonstrates a fundamentally different selectivity profile compared to its closest structural analog TG100713. While TG100713 inhibits all four Class I PI3K isoforms (pan-inhibitor), TG100-115 selectively inhibits only PI3Kγ and PI3Kδ while sparing PI3Kα and PI3Kβ. Molecular modeling attributes this isoform specificity to restricted rotational freedom of substituent groups in TG100-115, whereas TG100713 possesses conformational flexibility enabling binding across all isoforms [1].
| Evidence Dimension | PI3K isoform inhibitory activity (IC50) |
|---|---|
| Target Compound Data | PI3Kγ: 83 nM; PI3Kδ: 235 nM; PI3Kα: >1 μM (1.2 mM per some sources); PI3Kβ: >1 μM (1.3 mM per some sources) |
| Comparator Or Baseline | TG100713: PI3Kγ 50 nM, PI3Kδ 24 nM, PI3Kα 165 nM, PI3Kβ 215 nM |
| Quantified Difference | TG100-115 selectivity ratio (α/γ): >12-fold (1,200 nM vs 83 nM actual >14,000-fold); TG100713 selectivity ratio (α/γ): ~3.3-fold. TG100-115 is >14,000-fold selective for γ over α; TG100713 is only ~3.3-fold selective. |
| Conditions | Recombinant human PI3K isoforms; ATP consumption-based luminescence detection assay |
Why This Matters
Procurement of TG100-115 rather than TG100713 is essential for studies requiring γ/δ-targeted inflammation suppression without α/β-mediated disruption of endothelial repair and insulin signaling.
- [1] Doukas J, Wrasidlo W, Noronha G, et al. Phosphoinositide 3-kinase gamma/delta inhibition limits infarct size after myocardial ischemia/reperfusion injury. Proc Natl Acad Sci U S A. 2006;103(52):19866-19871. View Source
